The compound is classified as a heterocyclic aromatic organic compound, specifically a pyrimidine derivative. Pyrimidines are known for their diverse biological activities and are often utilized in drug development and synthesis.
The synthesis of 2,4-di-tert-butoxy-5-fluoropyrimidine typically involves a nucleophilic aromatic substitution reaction. The primary steps include:
In industrial settings, the production process mirrors laboratory synthesis but is optimized for larger scales. This includes using industrial-grade reagents and solvents, with enhanced control over reaction parameters to maximize yield and purity.
The molecular structure of 2,4-di-tert-butoxy-5-fluoropyrimidine can be described as follows:
The structural representation can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.29 g/mol |
| IUPAC Name | 2,4-di(butan-2-yloxy)-5-fluoropyrimidine |
| InChI | InChI=1S/C12H19FN2O2/c1-5-8(3)16-11... |
| InChI Key | NDYGUHTXPWPXGR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)OC1=NC(=NC=C1F)OC(C)CC |
2,4-di-tert-butoxy-5-fluoropyrimidine can participate in several types of chemical reactions:
Common reagents and conditions used for these reactions include:
The mechanism of action for 2,4-di-tert-butoxy-5-fluoropyrimidine primarily involves its interaction with biological targets such as enzymes and receptors:
This dual mechanism contributes to its potential therapeutic effects in medicinal chemistry.
The compound has several applications across various fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7